2-Thiouracil-6-propanoic acid

Description

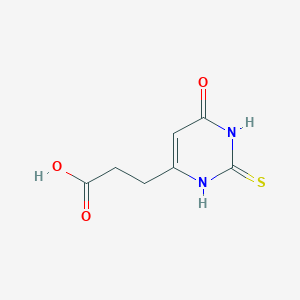

Structure

2D Structure

3D Structure

Properties

CAS No. |

43100-85-2 |

|---|---|

Molecular Formula |

C7H8N2O3S |

Molecular Weight |

200.22 g/mol |

IUPAC Name |

3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid |

InChI |

InChI=1S/C7H8N2O3S/c10-5-3-4(1-2-6(11)12)8-7(13)9-5/h3H,1-2H2,(H,11,12)(H2,8,9,10,13) |

InChI Key |

SRJXSPFYMFJLMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=S)NC1=O)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 2-Thiouracil-6-propanoic acid

Direct synthesis approaches focus on the functionalization of a pre-formed thiouracil scaffold. These methods are advantageous when the starting thiouracil core is readily accessible and can be selectively modified at the desired position.

Condensation Reactions Utilizing Thiouracil Precursors

Condensation reactions involve the joining of two molecules with the elimination of a smaller molecule, such as water. libretexts.org In the context of synthesizing this compound, this could hypothetically involve a pre-existing thiouracil derivative with a reactive group at the C-6 position. For instance, a 6-formyl-2-thiouracil (B99724) could undergo a Knoevenagel or similar condensation with a compound like malonic acid, followed by subsequent reduction and hydrolysis steps to yield the desired propanoic acid side chain. This multi-step transformation would build the carbon chain progressively from a C-6 aldehyde precursor.

Alkylation and Acylation Approaches at the C-6 Position

A more common strategy involves the modification of a substituent already present at the C-6 position. The synthesis of various 6-substituted-2-thiouracils has been reported, providing a foundation for this approach. nih.govnih.gov A plausible route to this compound could begin with 6-methyl-2-thiouracil. The methyl group can be activated, for example, through radical halogenation to form 6-(bromomethyl)-2-thiouracil. This intermediate can then serve as an electrophile in an alkylation reaction, such as a malonic ester synthesis. Reacting 6-(bromomethyl)-2-thiouracil with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation, would yield the target this compound. This method allows for the controlled two-carbon extension of the initial methyl group.

Acid-Mediated Cyclization Techniques for Thiouracil Ring Construction

Acid-mediated cyclization represents a powerful method for constructing the core thiouracil ring, particularly for N-substituted analogs. nih.gov This strategy involves designing an acyclic precursor that contains all the necessary atoms for the final heterocyclic ring. The reaction is then driven to completion under acidic conditions. For the synthesis of this compound, a potential precursor could be an N-(3-carboxy-1-oxopropyl)-thiourea derivative. Upon treatment with a strong acid, an intramolecular condensation reaction would occur, leading to the formation of the six-membered thiouracil ring with the propanoic acid moiety correctly positioned at C-6. This method is particularly valuable as it builds the fully substituted ring in a single, key step. nih.gov

Precursor Chemistry and Intermediate Derivatization for Thiouracil Scaffolds

These strategies focus on the construction of the thiouracil ring from simple, acyclic precursors. The substituents, including the 6-propanoic acid side chain, are incorporated into these precursors before the final ring-closing reaction.

Formation of β-Keto Esters and their Utility in Pyrimidine (B1678525) Annulation

The synthesis of β-keto esters is a fundamental process in organic chemistry, providing key intermediates for the formation of various heterocyclic systems, including pyrimidines. nih.govmdpi.com These compounds serve as the three-carbon component required for ring annulation. A variety of methods exist for their preparation, including the Claisen condensation and C-acylation of enol silyl (B83357) ethers. organic-chemistry.org

To synthesize this compound, a specifically substituted β-keto ester is required. A suitable precursor would be a derivative of 3-oxohexanedioic acid, for example, diethyl 3-oxohexanedioate. This precursor contains the necessary dicarbonyl functionality for condensation with thiourea (B124793) and also possesses the ester-protected propanoic acid side chain. The subsequent cyclization and hydrolysis would yield the target molecule.

| Method | Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| C-H Insertion | Aldehydes, Ethyl diazoacetate | BF₃·OEt₂ | Flow-chemistry compatible process. | nih.gov |

| Condensation with Meldrum's Acid | Carboxylic acids, Meldrum's acid | DCC, DMAP | Activation of carboxylic acid followed by condensation and subsequent reaction with an alcohol. | mdpi.com |

| Chemoselective Acylation | Thioesters, N-acylbenzotriazoles | MgBr₂·OEt₂, i-Pr₂NEt | Proceeds via soft enolization without prior enolate formation. | organic-chemistry.org |

| Cross-Coupling | Activated amides, Enolizable esters | LiHMDS | Mild protocol for coupling aliphatic amides with esters at room temperature. | organic-chemistry.org |

Reactions Involving Thiourea and Activated Methylene (B1212753) Compounds

The most classic and widely used method for synthesizing the 2-thiouracil (B1096) core is the condensation of thiourea with a β-dicarbonyl compound, often a β-keto ester. jppres.com This reaction is a variant of the well-known Biginelli reaction. shd-pub.org.rsresearchgate.net The reaction proceeds via an initial condensation between thiourea and one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring.

For the specific synthesis of this compound, the reaction would involve the condensation of thiourea with a suitable β-keto acid or ester that already contains the propanoic acid side chain. A prime candidate for the activated methylene compound would be 3-oxoadipic acid or its corresponding ester. The condensation, typically carried out in the presence of a base like sodium ethoxide in ethanol (B145695), would directly yield the desired 6-substituted thiouracil ring system. Subsequent hydrolysis of the ester, if used, would provide the final carboxylic acid.

| β-Dicarbonyl Compound | Resulting 6-Substituent | Conditions | Significance | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Methyl | Base-catalyzed (e.g., NaOEt in EtOH) | Classic synthesis of 6-methyl-2-thiouracil. | mdpi.com |

| Ethyl 4-methyl-3-oxopentanoate | iso-Propyl | Sodium ethoxide in ethanol | Demonstrates synthesis of 6-alkyl substituted thiouracils. | jppres.com |

| Ethyl 4,4-dimethyl-3-oxopentanoate | tert-Butyl | Sodium ethoxide in ethanol | Allows for the introduction of sterically hindered groups at C-6. | jppres.com |

| β-keto esters, Aromatic aldehydes (Three-component) | Various substituted phenyl and alkyl groups | Caffeine catalyst, solvent-free | Green chemistry approach to dihydropyrimidinethiones (Biginelli reaction). | shd-pub.org.rsresearchgate.net |

Radiosynthesis and Isotopic Labeling of Related Thiouracil Propanoic Acid Analogs

Isotopic labeling is a critical technique used to trace the metabolic fate, distribution, and mechanism of action of biologically active molecules. wikipedia.org While specific documentation on the radiosynthesis of this compound is not prevalent, methodologies applied to analogous compounds, such as 6-n-propyl-2-thiouracil (PTU), provide a framework for potential labeling strategies. nih.goviaea.org Both stable and radioactive isotopes can be incorporated. scripps.edu

Common isotopes used in labeling studies include deuterium (B1214612) (²H or D), tritium (B154650) (³H or T), carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), and sulfur-35 (B81441) (³⁵S). scripps.edueuropa.eu The strategies for introducing these labels can be broadly categorized into two approaches:

Late-Stage Labeling: This involves introducing the isotope in the final steps of the synthesis or by modifying the fully formed molecule. A prominent method is the Hydrogen Isotope Exchange (HIE), where hydrogen atoms on the molecule are swapped with deuterium or tritium. x-chemrx.com This can be particularly effective for labeling the propanoic acid chain or specific positions on the thiouracil ring under appropriate catalytic conditions.

Synthesis from Labeled Precursors: This approach involves using commercially available starting materials that already contain the desired isotope. For instance, a ¹⁴C label could be incorporated into the pyrimidine ring by using a ¹⁴C-labeled thiourea during the initial cyclization reaction that forms the thiouracil core. europa.eu Similarly, a ¹³C-labeled precursor could be used to introduce the isotope into the propanoic acid side chain. x-chemrx.com

The choice of isotope and labeling strategy depends on the intended application, with radioactive isotopes like ¹⁴C and ³H being used for quantitative studies and PET imaging tracers, while stable isotopes like ²H and ¹³C are often used for mechanistic studies and as internal standards in mass spectrometry. scripps.edux-chemrx.com

| Isotope | Type | Common Application | Potential Labeling Strategy |

| ¹⁴C | Radioactive | ADME studies, metabolic tracing | Synthesis using [¹⁴C]thiourea |

| ³H | Radioactive | Receptor binding assays, autoradiography | Late-stage hydrogen isotope exchange |

| ³⁵S | Radioactive | Tracing sulfur metabolism | Synthesis using [³⁵S]thiourea |

| ¹³C | Stable | NMR studies, metabolic flux analysis | Synthesis from ¹³C-labeled precursors |

| ²H (D) | Stable | Kinetic isotope effect studies, improved metabolic profiles | Late-stage hydrogen isotope exchange |

Derivatization and Functionalization of this compound

The dual functionality of this compound offers extensive opportunities for creating a diverse library of derivatives through targeted chemical reactions on both the propanoic acid group and the thiouracil core.

The carboxylic acid moiety is a prime site for modification, readily undergoing esterification and amidation to yield a variety of functional derivatives.

Esterification: The conversion of the propanoic acid to its corresponding esters is typically achieved through the Fischer esterification method. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive it towards the product, the alcohol is often used in excess as the solvent, or water is removed as it forms. masterorganicchemistry.comceon.rs The reactivity of the alcohol can influence the reaction rate, with primary alcohols generally reacting faster than secondary alcohols. researchgate.net

For example, reacting this compound with ethanol and a catalytic amount of H₂SO₄ would yield ethyl 2-thiouracil-6-propanoate. A variety of catalysts, including ZrOCl₂·8H₂O, have also been shown to be effective for esterifying propanoic acid derivatives. nih.gov

Amidation: The formation of amides from the propanoic acid group introduces a key structural motif found in many biologically active compounds. Direct thermal amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures and results in the formation of water as a byproduct. mdpi.com More commonly, the reaction is facilitated by coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Widely used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds under mild conditions and typically provides high yields of the desired amide. elsevierpure.com

| Reaction | Reagents | Product Type | General Conditions |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Heating in excess alcohol |

| Amidation | Amine (e.g., Benzylamine), Coupling Agent (e.g., DCC, EDC) | Amide | Room temperature in a suitable solvent (e.g., DMF, DCM) |

The thiouracil ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups, primarily at the C-5 position.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the pyrimidine ring can significantly alter the electronic properties and biological activity of the molecule. The C-5 position of uracil (B121893) and its derivatives is activated towards electrophilic attack. mdpi.com Halogenation can be achieved using various methods. For instance, bromination of uracil derivatives can be performed with elemental bromine (Br₂) in a suitable solvent. researchgate.net Oxidative halogenation, using a potassium halide (e.g., KBr) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) or cerium(IV) ammonium (B1175870) nitrate, is another effective method for installing halogens at the C-5 position. researchgate.netacs.org The reaction conditions, such as the acidity of the medium and the stoichiometry of the reagents, can influence the outcome and yield of the reaction. researchgate.net

Sulfonylation: The sulfonamide group is a valuable pharmacophore, and its introduction onto the thiouracil core can lead to derivatives with interesting properties. The pyrimidine nucleus is generally deactivated towards electrophilic substitution, but the presence of activating groups like the hydroxyl (in the tautomeric form) and thiol groups in 2-thiouracil facilitates reactions like chlorosulfonation. mdpi.com Reacting 2-thiouracil with chlorosulfonic acid (ClSO₃H), often at elevated temperatures, can yield the 2-thiouracil-5-sulfonyl chloride intermediate. mdpi.comresearchgate.netmdpi.com This highly reactive intermediate can then be reacted with a variety of amines or other nucleophiles to generate a diverse range of sulfonamide derivatives. mdpi.commdpi.comnih.gov

The 2-thiouracil scaffold contains multiple heteroatoms (N, S, O) that can act as donor sites for coordination with metal ions. mdpi.com This has led to extensive research into the formation and characterization of metal complexes with thiouracil derivatives. The sulfur atom at the C-2 position is a soft donor and shows a high affinity for soft metal ions.

Numerous metal complexes of thiouracil and its derivatives have been synthesized and studied, incorporating metals such as copper (Cu), palladium (Pd), gold (Au), platinum (Pt), cobalt (Co), and nickel (Ni). mdpi.commdpi.compreprints.orgnih.gov The coordination mode can vary depending on the metal ion, the specific ligand, and the reaction conditions. Common coordination patterns involve the ligand acting in a monodentate fashion, typically through the sulfur atom, or as a bidentate ligand, chelating the metal ion through the sulfur atom at C-2 and a deprotonated nitrogen atom at either N-1 or N-3. mdpi.commdpi.com For example, studies on complexes with Cd(II) and Hg(II) suggest bidentate chelation involving the N-3 and S-2 atoms. mdpi.com The resulting metal complexes often exhibit distinct geometries, such as square-planar or octahedral, and possess unique spectroscopic and electronic properties compared to the free ligand. mdpi.compreprints.org

| Metal Ion | Potential Donor Atoms | Reported Complex Examples |

| Cu(II) | S, N, O | [Cu(6-propyl-2-thiouracil)₂] |

| Pd(II) | S, N | [Pd(6-propyl-2-thiouracil)₂Cl₂] |

| Au(III) | S, N | Au(III) complexes with 2,4-dithiouracil |

| Pt(II)/Pt(IV) | S, N | Platinum(IV) complexes with various thiouracil ligands |

| Cd(II) | S, N | Bidentate chelate complexes |

| W(0) | S | [W(CO)₅(2-thiouracil)] |

Theoretical and Computational Studies

Quantum Chemical Characterization of Molecular Structure

The foundational aspect of understanding 2-Thiouracil-6-propanoic acid lies in the precise characterization of its three-dimensional structure and conformational possibilities.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable geometric arrangement of atoms in a molecule, known as its ground-state optimized geometry. For thiouracil derivatives, the B3LYP functional combined with a 6-311++G(d,p) basis set has been shown to be a suitable method for achieving accurate geometry optimization. mdpi.comnih.gov This level of theory effectively accounts for electron correlation, providing reliable predictions of bond lengths, bond angles, and dihedral angles.

The optimization process for this compound would involve systematically adjusting the atomic coordinates to find the configuration with the minimum potential energy. The resulting structure would likely feature a nearly planar thiouracil ring, while the propanoic acid side chain would introduce additional degrees of freedom.

Table 1: Illustrative Optimized Geometrical Parameters for a Thiouracil Moiety Note: This table presents typical bond lengths and angles for a 2-thiouracil (B1096) ring calculated using DFT methods, as specific experimental or calculated data for this compound is not available.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C2=S | ~1.67 Å |

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | N3-C4 | ~1.39 Å |

| Bond Length | C4=O | ~1.24 Å |

| Bond Length | C5=C6 | ~1.37 Å |

| Bond Angle | N1-C2-N3 | ~124° |

| Bond Angle | C2-N3-C4 | ~115° |

| Bond Angle | C5-C6-N1 | ~122° |

The presence of the flexible propanoic acid side chain at the C6 position of the thiouracil ring necessitates a thorough conformational analysis. This process involves exploring the potential energy surface of the molecule to identify all stable conformers (isomers that can be interconverted by rotation around single bonds) and determine their relative energies.

Studies on similar 5,6-substituted dihydrouracils suggest that the six-membered ring tends to adopt a distorted half-chair conformation. clockss.org For this compound, the analysis would focus on the rotation around the single bonds connecting the propanoic acid group to the thiouracil ring. By systematically rotating these bonds and performing energy calculations at each step, a potential energy profile is generated. The points on this profile that correspond to energy minima represent the stable conformations of the molecule. The global minimum is the most stable conformation and is expected to be the most populated at equilibrium.

Electronic Structure and Reactivity Profiling

The electronic properties of a molecule govern its reactivity. Computational analyses provide detailed insights into electron distribution and orbital interactions, which are key to understanding the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular reactivity. ajchem-a.commdpi.com A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. mdpi.comresearchgate.net For thiouracil-containing compounds, the HOMO is typically distributed over the entire molecule with significant contributions from the sulfur atom, while the LUMO is also delocalized across the ring system. mdpi.com

Table 2: Representative Frontier Molecular Orbital Data Note: This table provides an example of data obtained from an FMO analysis. The values are illustrative for a thiouracil derivative.

| Parameter | Energy (eV) | Description |

| HOMO Energy (EHOMO) | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy (ELUMO) | -1.8 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | 4.7 | ELUMO - EHOMO; indicates chemical reactivity and stability. ajchem-a.com |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

This analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. mdpi.com Larger E(2) values indicate stronger interactions. In this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the nitrogen, oxygen, and sulfur atoms into the antibonding orbitals (π*) of the pyrimidine (B1678525) ring. This charge delocalization is crucial for the molecule's stability. researchgate.net

Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions Note: This table shows hypothetical but representative donor-acceptor interactions and their stabilization energies for a thiouracil-based molecule.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N1 | π* (C5-C6) | ~25.5 |

| LP (2) S2 | π* (N1-C2) | ~18.2 |

| LP (2) O4 | π* (N3-C4) | ~22.8 |

| π (C5-C6) | π* (N1-C2) | ~15.1 |

Fukui functions are used within DFT to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.comfaccts.de These functions measure the change in electron density at a specific point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f+(r): Predicts the site for a nucleophilic attack (where an electron is accepted).

f-(r): Predicts the site for an electrophilic attack (where an electron is donated).

f0(r): Predicts the site for a radical attack.

By calculating these indices for each atom in this compound, one can create a detailed map of its chemical reactivity. For instance, in related thiouracil systems, the sulfur atom and certain carbon atoms within the ring are often identified as active sites for electrophilic attack. mdpi.com The analysis helps in predicting how the molecule will interact with other chemical species, which is fundamental to understanding its potential chemical transformations. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface of a 2-thiouracil derivative is characterized by distinct regions of negative and positive potential.

The most negative regions, indicated in red on an MEP map, are localized around the electronegative oxygen, sulfur, and nitrogen atoms of the pyrimidine ring. These sites represent the centers of nucleophilic reactivity, making them prime targets for electrophilic attack. Specifically, the carbonyl oxygen at the C4 position and the thiocarbonyl sulfur at the C2 position exhibit significant negative potential, indicating their availability for interactions such as hydrogen bonding. For this compound, the carboxylic acid group on the propanoic side chain introduces an additional, highly concentrated region of negative electrostatic potential around its oxygen atoms. This feature significantly influences the molecule's intermolecular interactions.

Conversely, the regions of positive potential, shown in blue, are typically found around the hydrogen atoms attached to the nitrogen atoms of the ring (N1-H and N3-H). These sites are electrophilic in nature and are susceptible to nucleophilic attack. The MEP analysis thus provides a comprehensive framework for understanding the molecule's reactivity and its ability to interact with biological receptors. nih.gov

Tautomerism and Equilibrium Constant Studies of 2-Thiouracil Derivatives

Tautomerism is a key phenomenon in heterocyclic compounds like 2-thiouracil, where protons can migrate between different positions, leading to structural isomers that exist in dynamic equilibrium. For 2-thiouracil and its derivatives, several tautomeric forms are possible, including the diketo (or thione-keto), enol, and thioenol forms.

Computational studies, utilizing ab initio and DFT methods, have consistently shown that the thione-keto tautomer is the most stable form in both the gas phase and in various solvents. researchgate.netresearchgate.net The relative energies calculated for different tautomers of 2-thiouracil indicate that the stability of the thione-keto form is significantly higher than that of the enol or thioenol forms.

The calculated relative free energies confirm that the diketo form (2TU) is the energetically preferred tautomer. researchgate.net The presence of the propanoic acid substituent at the C6 position is not expected to alter this fundamental tautomeric preference of the core pyrimidine ring. The equilibrium constants (KT) strongly favor the thione-keto form, making it the predominant species under physiological conditions. Understanding the dominant tautomeric form is essential, as it dictates the molecule's shape, electronic properties, and its specific mode of interaction with biological targets.

Spectroscopic Property Prediction and Interpretation

Computational simulations are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between molecular structure and experimental spectra.

Theoretical vibrational spectra for 6-propyl-2-thiouracil have been calculated using DFT methods (B3LYP) with a 6-311++G(d,p) basis set. tandfonline.com These simulations allow for the precise assignment of vibrational modes observed in experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. The calculated frequencies generally show excellent agreement with experimental data. researchgate.net

Key vibrational modes for the 2-thiouracil ring include the N-H stretching vibrations, C=O stretching, C=S stretching, and various ring deformation modes. The propanoic acid side chain introduces additional characteristic vibrations, such as C-H stretching of the alkyl chain and the distinctive C=O and O-H stretching of the carboxylic acid group.

Table 1: Calculated Vibrational Frequencies for 6-propyl-2-thiouracil

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3450 | ν(N1-H) | N-H Stretching |

| 3425 | ν(N3-H) | N-H Stretching |

| 1715 | ν(C4=O) | Carbonyl Stretching |

| 1220 | ν(C2=S) | Thiocarbonyl Stretching |

| 1640 | δ(N-H) | N-H Bending |

| 1460 | Ring Stretching | Pyrimidine Ring Vibration |

| 2960 | ν(C-H) | Propyl C-H Stretching |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for structure elucidation. nih.gov Experimental NMR data for various 6-substituted 2-thiouracil derivatives provide a basis for predicting the chemical shifts for this compound. jppres.com

The ¹H NMR spectrum is expected to show distinct signals for the N1-H and N3-H protons of the thiouracil ring, typically in the downfield region (around 12 ppm). The protons of the propanoic acid side chain (α-CH₂, β-CH₂) will appear in the aliphatic region, with their chemical shifts influenced by the adjacent pyrimidine ring and the terminal carboxyl group. The ¹³C NMR spectrum will show characteristic signals for the C=S (around 176 ppm), C=O (around 161 ppm), and other ring carbons. jppres.com

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N1-H | ~12.2 | - |

| N3-H | ~12.3 | - |

| C5-H | ~5.7 | ~100 |

| α-CH₂ (propyl) | ~2.7 | ~32 |

| β-CH₂ (propyl) | ~2.5 | ~30 |

| COOH | ~11.0 | ~174 |

| C2 (C=S) | - | ~176 |

| C4 (C=O) | - | ~161 |

| C6 | - | ~162 |

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. The UV-Visible spectrum of 2-thiouracil derivatives is dominated by π → π* and n → π* electronic transitions. libretexts.org The sulfur substitution shifts the absorption spectrum to longer wavelengths (a bathochromic shift) compared to uracil (B121893). mdpi.com

Computational studies on 6-propyl-2-thiouracil predict strong absorption bands in the UV region. tandfonline.com The primary absorption band is attributed to a π → π* transition involving the conjugated system of the pyrimidine ring. A weaker n → π* transition, involving the non-bonding electrons of the sulfur and oxygen atoms, is also predicted at a longer wavelength. These theoretical predictions are crucial for understanding the photophysical properties of the molecule. acs.orgnih.gov

Table 3: Predicted Electronic Transitions for 6-propyl-2-thiouracil

| Calculated Wavelength (nm) | Oscillator Strength (f) | Transition Type |

|---|---|---|

| 275 | 0.35 | π → π |

| 310 | 0.08 | n → π |

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. Numerous studies have explored the docking of 2-thiouracil derivatives into the active sites of various enzymes, highlighting their potential as therapeutic agents. nih.gov

Docking studies of thiouracil derivatives with targets such as topoisomerase II mdpi.com, thymidylate synthase nih.gov, and cyclin-dependent kinase 2 (CDK2) mdpi.com have revealed key binding interactions. These interactions typically involve:

Hydrogen Bonding: The N-H and C=O groups of the thiouracil ring frequently act as hydrogen bond donors and acceptors, interacting with backbone and side-chain residues of the protein's active site (e.g., Lys, Asp).

Hydrophobic Interactions: The alkyl or aryl substituents at the C6 position often engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing to binding affinity.

For this compound, the terminal carboxylic acid group is a significant feature for protein-ligand interactions. This group can act as a potent hydrogen bond donor and acceptor and can also form strong ionic interactions (salt bridges) with positively charged amino acid residues like Lysine or Arginine in a binding site. This additional interaction has the potential to significantly enhance the binding affinity and specificity of the molecule for its target protein compared to derivatives with a simple alkyl chain. For instance, in docking simulations with CDK2, the most promising anticancer derivatives formed three to four hydrogen bonds with key residues such as Lys33, Lys89, and Asp86. mdpi.com The presence of a carboxylate moiety on the C6-substituent could further stabilize such interactions.

Binding Site Prediction and Interaction Energies

Molecular docking and other computational techniques are used to predict how a ligand fits into the binding site of a protein and to estimate the strength of the interaction. These studies have identified key amino acid residues and calculated binding affinities for various 2-thiouracil derivatives against several target enzymes.

For instance, molecular docking studies of Propylthiouracil (PTU) with Thyroid Peroxidase (TPO), a primary target for antithyroid drugs, have revealed that PTU binds effectively to the enzyme's active site. ui.ac.idui.ac.id The interaction involves the heme group and is stabilized by interactions with several key residues, including His239, Asp238, Phe243, Thr487, and His494. ui.ac.idlongdom.org The calculated binding affinity for this interaction was found to be -5.45 kcal/mol. ui.ac.idui.ac.id Hydrophobic interactions with residues such as Phe241 and Ile399, along with hydrogen bonds with Ser314, further stabilize the binding of PTU in the active site. ui.ac.id

In a different context, computational studies on novel thiouracil-based derivatives designed as anticancer agents have targeted human DNA Topoisomerase IIα. mdpi.comsemanticscholar.org Docking simulations for these compounds identified hydrogen bond formations with active site residues like GLN773 and GLU854. mdpi.com The binding energies for these interactions were calculated to be as strong as -9.17 kcal/mol and -8.53 kcal/mol. mdpi.com

Furthermore, docking studies of 2-thiouracil-5-sulfonamide derivatives against Cyclin-Dependent Kinase 2 (CDK2), another cancer-related target, have been performed to understand their inhibitory potential. nih.gov These simulations help in elucidating the binding patterns within the ATP binding pocket of the enzyme. nih.gov

The table below summarizes the findings from various computational studies on 2-thiouracil derivatives, detailing their enzymatic targets, predicted binding energies, and the key interacting residues involved in the stabilization of the ligand-protein complex.

| Thiouracil Derivative | Enzyme Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | -5.45 | His239, Asp238, Phe241, Ser314, Ile399 | ui.ac.idui.ac.idlongdom.org |

| TUDHIPP Derivative 2H | Human DNA Topoisomerase IIα | -9.17 | GLN773 | mdpi.com |

| TUDHIPP Derivative 9H | Human DNA Topoisomerase IIα | -8.53 | GLN773, GLU854 | mdpi.com |

Simulation of Inhibitory Mechanisms against Target Enzymes

Computational simulations provide a dynamic view of how an inhibitor interferes with the normal function of an enzyme. For 2-thiouracil and its analogues, these studies have been crucial in describing the molecular basis of their inhibitory actions.

Nitric Oxide Synthase (NOS) Inhibition: 6-n-propyl-2-thiouracil (PTU) has been identified as a mechanism-based inactivator of the neuronal nitric oxide synthase (nNOS) isoform. nih.gov Studies have shown that 2-thiouracil behaves in a qualitatively identical manner. nih.gov The inhibitory mechanism involves PTU acting as an alternate substrate. The inactivation is time-dependent, concentration-dependent, and turnover-dependent. nih.gov Simulations and experimental data indicate that the inhibition is competitive with respect to both the substrate arginine and the cofactor (6R)-5,6,7,8-tetrahydro-L-biopterin. nih.gov This turnover-dependent inactivation of nNOS by 2-thiouracil is accompanied by the incorporation of the inhibitor into the polypeptide chain, establishing it as a mechanism-based inactivator. nih.gov

Peroxidase Inhibition: The primary mechanism by which antithyroid agents like PTU function is through the inhibition of thyroid peroxidase (TPO). mdpi.com TPO is a heme-containing enzyme that catalyzes the iodination of tyrosine residues on thyroglobulin, a critical step in thyroid hormone biosynthesis. ui.ac.idmdpi.com Computational models show that PTU and its derivatives bind within the catalytic site, interacting with the heme group and key amino acid residues. ui.ac.idlongdom.org This interaction blocks the access of substrates to the catalytic site, thereby inhibiting both the iodination and coupling reactions necessary for the synthesis of thyroid hormones. longdom.orgmdpi.com

Cytochrome b5 Reductase 3 (CYB5R3) Inhibition: Recent computational and experimental work has explored derivatives of PTU as inhibitors of Cytochrome b5 Reductase 3 (CYB5R3), an enzyme that can modulate nitric oxide bioavailability. nih.gov A docked model of PTU at the NADH binding site of CYB5R3 was used to perform a structure-based pharmacophore screen, which led to the discovery of more potent thiouracil-based inhibitors. nih.gov This suggests an inhibitory mechanism where the compound competes with the natural cofactor NADH for its binding site, thus blocking the enzyme's reductase activity. nih.gov

Biological Activity and Mechanistic Investigations in Vitro and Animal Models

Enzyme Inhibition Studies

Thyroid Peroxidase Inhibition Mechanisms at Molecular Level

There is no specific information available in the reviewed literature detailing the inhibition of thyroid peroxidase (TPO) by 2-Thiouracil-6-propanoic acid.

However, the broader class of thiouracil-containing compounds, such as 6-propyl-2-thiouracil (PTU), are well-documented inhibitors of TPO, a key enzyme in the synthesis of thyroid hormones. wikipedia.orgwikipedia.org The inhibitory mechanism of these related compounds involves acting as substrates for TPO, which leads to their oxidation and subsequent inactivation of the enzyme. nih.gov For PTU, this inhibition has been described as reversible. nih.gov Thioureylene drugs, in general, appear to inactivate TPO by reacting with the oxidized heme group of the enzyme. nih.gov It is important to reiterate that these mechanisms pertain to other thiouracil derivatives and not specifically to this compound.

Neuronal Nitric Oxide Synthase Inactivation Studies

No studies specifically investigating the inactivation of neuronal nitric oxide synthase (nNOS) by this compound were found in the scientific literature.

Research has been conducted on the parent compound, 2-thiouracil (B1096), and its derivative, 6-propyl-2-thiouracil (PTU). 2-thiouracil has been identified as a selective, competitive inhibitor of nNOS, with a reported inhibitory constant (K(i)) of 20 microM. nih.govresearchgate.net Its mechanism appears to involve interference with substrate and tetrahydrobiopterin (BH4) binding, which antagonizes the BH4-induced dimerization and activation of the enzyme. nih.gov PTU has been shown to be a mechanism-based inactivator of nNOS, exhibiting time-, concentration-, and turnover-dependent inactivation. nih.gov The inactivation by PTU is irreversible and is competitively inhibited by the substrate arginine and the cofactor tetrahydrobiopterin. nih.gov

Table 1: Inhibition of Neuronal Nitric Oxide Synthase by Related Thiouracil Compounds

| Compound | Type of Inhibition | Inhibitory Constant (K(i)) | Key Mechanistic Features |

|---|---|---|---|

| 2-Thiouracil | Competitive | 20 microM | Interferes with substrate and BH4 binding; antagonizes BH4-induced dimerization. nih.govresearchgate.net |

| 6-propyl-2-thiouracil (PTU) | Mechanism-based, Irreversible | Not reported | Time-, concentration-, and turnover-dependent inactivation. nih.gov |

This table presents data for compounds structurally related to this compound, for which no specific data is available.

Cellular and Molecular Effects

Receptor Antagonism and Agonism at G-Protein Coupled Receptors (e.g., GPR40)

No data is available in the scientific literature regarding the antagonist or agonist activity of this compound at G-protein coupled receptors (GPCRs), including GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).

GPR40 is a receptor for long-chain free fatty acids, and its activation enhances glucose-stimulated insulin secretion. nih.gov The development of antagonists for GPR40 has utilized molecules containing a 2-thiouracil ring as a key structural component. nih.gov However, these are complex molecules and are not derivatives of this compound. The activation of GPR40 predominantly signals through the Gαq/11 pathway, leading to an increase in intracellular calcium. nih.gov There is no evidence to suggest that this compound interacts with this receptor.

Modulation of Cellular Pathways (e.g., post-cAMP pathway, calcium signaling)

Specific information on the modulation of cellular pathways, such as the post-cAMP pathway or calcium signaling, by this compound is not available in the current body of scientific literature.

The cAMP and calcium signaling pathways are fundamental intracellular second messenger systems that are interconnected and regulate a vast array of cellular functions. nih.gov While the activation of some GPCRs, like GPR40, can lead to increases in intracellular calcium, there is no research linking this compound to this or other cellular signaling pathways. nih.gov

Interactions with Intracellular Signaling Molecules

While specific studies on the direct interaction of this compound with intracellular signaling molecules are not extensively detailed in the available literature, the broader class of propionic acid derivatives has been shown to influence key signaling pathways. For instance, propionic acid has been found to target the TLR4/NF-κB signaling pathway, which plays a critical role in the inflammatory response to lipopolysaccharides (LPS) nih.gov. This interaction can lead to the inhibition of LPS-induced intestinal barrier dysfunction nih.gov. The activation of G-protein–coupled receptor 40 (GPR40) by fatty acids, a class of molecules that includes propionic acid derivatives, leads to an increase in intracellular calcium and the activation of phospholipases, ultimately resulting in increased insulin secretion e3s-conferences.org. This suggests that this compound, by virtue of its propionic acid moiety, may have the potential to modulate similar signaling cascades.

Furthermore, the 2-thiouracil core is a component of molecules that can influence cell cycle regulation. Certain 2-thiouracil-5-sulfonamide derivatives have been shown to induce cell cycle arrest and inhibit cyclin-dependent kinase 2A (CDK2A) mdpi.com. This is achieved in part by enhancing the expression of cell cycle inhibitors p21 and p27 mdpi.com. These findings suggest that the 2-thiouracil scaffold could be a platform for developing compounds that interact with critical intracellular signaling pathways controlling cell proliferation.

Antimicrobial and Antifungal Activity Assessment (In vitro)

The antimicrobial and antifungal potential of compounds related to this compound has been investigated against a range of pathogens. Derivatives of 2-thiouracil have demonstrated notable activity against various bacteria and fungi.

Antibacterial Activity:

S-substituted derivatives of 2-thiouracil have shown good antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis nih.gov. The propionic acid component itself is known to possess antimicrobial properties. For example, propionic acid has been shown to inhibit the growth of various bacteria, including E. coli and Salmonella species d-nb.infonih.gov. The minimum inhibitory concentration (MIC) of propionic acid against Salmonella enterica has been reported to be 3,750 mg/L nih.gov.

Antifungal Activity:

Thiouracil derivatives have also been explored for their antifungal effects. Studies on 2-thiouracil-5-sulphonamide derivatives have demonstrated their potential as antifungal agents nih.gov. Propionic acid has been shown to be effective against Candida albicans, with a minimal inhibitory concentration of 10 mM and a minimal fungicidal concentration of 50 mM nih.gov.

Below is a representative table of antimicrobial activity for related compounds, as specific data for this compound is not available.

| Compound Class | Microorganism | Activity (MIC) | Reference |

| S-substituted 2-thiouracil derivatives | Staphylococcus aureus | Good activity | nih.gov |

| S-substituted 2-thiouracil derivatives | Streptococcus faecalis | Good activity | nih.gov |

| Propionic acid | Salmonella enterica | 3,750 mg/L | nih.gov |

| Propionic acid | E. coli | 10 mM | nih.gov |

| Propionic acid | Candida albicans | 10 mM | nih.gov |

Interactive Data Table: Antimicrobial Activity of Related Compounds

Explore the antimicrobial activity of compounds related to this compound. Filter by compound class or microorganism to see the reported Minimum Inhibitory Concentrations (MIC).

Antioxidant Activity Profiling

The antioxidant properties of 2-thiouracil derivatives have been a focus of research, with various in vitro assays employed to evaluate their radical scavenging capabilities. These assays often include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests e3s-conferences.orgnih.govnih.govresearchgate.net.

Derivatives of 2-thiouracil have demonstrated significant antioxidant activity in these assays stuba.sk. The presence of electron-releasing groups on the 2-thiouracil structure can enhance its antioxidant capacity stuba.sk. While specific DPPH or ABTS assay results for this compound are not available, the general antioxidant potential of the 2-thiouracil scaffold is well-documented.

The following table summarizes the types of antioxidant assays used to evaluate related compounds.

| Assay Type | Principle | Reference |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | e3s-conferences.orgnih.govnih.govresearchgate.net |

| ABTS Radical Cation Scavenging | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. | e3s-conferences.orgnih.govresearchgate.net |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | e3s-conferences.org |

Interactive Data Table: Antioxidant Assay Methods

Learn more about the common assays used to profile the antioxidant activity of chemical compounds.

Anti-inflammatory Response Evaluation in Preclinical Models

The anti-inflammatory potential of compounds structurally related to this compound has been demonstrated in preclinical in vivo models. The propionic acid moiety is a well-known feature of many nonsteroidal anti-inflammatory drugs (NSAIDs) imrpress.comviamedica.pl.

New thiourea (B124793) derivatives of naproxen, which contains a propionic acid group, have shown potent anti-inflammatory activity in the carrageenan-induced paw edema model in rats nih.gov. These derivatives exhibited a dose-dependent reduction in paw edema nih.gov. The anti-inflammatory effects of propionic acid itself are linked to its ability to modulate immune responses nih.gov.

While direct preclinical anti-inflammatory data for this compound is not available, the established anti-inflammatory properties of the propionic acid structure suggest that it may exhibit similar activities.

Investigations into Antimetabolite Properties

Antimetabolites are compounds that interfere with normal metabolic processes, often by mimicking naturally occurring molecules and inhibiting key enzymes. The 2-thiouracil structure is related to pyrimidine (B1678525) bases found in nucleic acids, suggesting a potential for antimetabolite activity.

Folic acid antimetabolites, for example, are a major class of anticancer drugs that inhibit the synthesis of nucleic acids nih.gov. Pyrimidine antagonists also function as antimetabolites by preventing the synthesis of pyrimidines, which are essential for DNA and RNA production clevelandclinic.org. While there is no direct evidence to classify this compound as an antimetabolite, its structural similarity to pyrimidine bases warrants further investigation into this potential property. For instance, the synthetic pyrimidine analog 5-fluorouracil is a well-known antimetabolite drug used in cancer therapy mdpi.com.

Immunological Research: Antibody Generation against this compound for Analytical Purposes

The generation of monoclonal antibodies (mAbs) is a crucial tool for the development of sensitive and specific analytical methods, such as enzyme-linked immunosorbent assays (ELISAs), for the detection and quantification of small molecules. The production of mAbs typically involves immunizing an animal, commonly a mouse, with the target molecule (or a hapten-carrier conjugate if the molecule is small) to elicit an immune response wayne.edu. Hybridoma technology is then used to produce immortalized B cells that secrete the desired antibody preprints.orgresearchgate.net.

While there are no specific reports on the generation of monoclonal antibodies against this compound, the general methodology for producing mAbs against small molecules is well-established wayne.edupreprints.orgresearchgate.netnih.govnih.gov. Such antibodies could be valuable for developing analytical tools to study the pharmacokinetics and metabolism of this compound.

Structure Activity Relationship Sar Studies and Analog Development

Impact of Propanoic Acid Chain Modifications on Bioactivity Profiles

While direct research on the modification of the propanoic acid chain of 2-thiouracil-6-propanoic acid is limited, principles of medicinal chemistry allow for predictions regarding its influence on bioactivity. The propanoic acid moiety provides a carboxylic acid functional group, which significantly increases the molecule's polarity compared to simple alkyl chains. This polarity can influence solubility, membrane permeability, and binding interactions.

Modifications to this chain could include:

Esterification or Amidation: Converting the carboxylic acid to an ester or an amide would reduce its polarity, potentially enhancing its ability to cross cell membranes. This modification could also introduce new points of interaction with a biological target.

Chain Length Variation: Altering the length of the alkyl chain (e.g., to acetic or butanoic acid) would change the spatial relationship between the thiouracil ring and the carboxyl group, which could be critical for optimal binding to a target enzyme or receptor. Studies on S-carboxyalkyl derivatives of 2-thiouracil (B1096) have suggested that increasing the alkyl chain size can decrease binding affinity and the hydrophilic character of the molecule.

Introduction of Functional Groups: Adding other functional groups, such as a hydroxyl or an amino group, to the propanoic acid chain could create new hydrogen bonding opportunities, potentially increasing binding affinity and selectivity.

The presence of the propanoic acid group offers a versatile handle for creating prodrugs or for conjugation to other molecules to tailor the compound's pharmacokinetic profile.

Substituent Effects on Thiouracil Ring (e.g., C-4, C-5, C-6, N-1, N-3) on Biological Activity

Substitutions at various positions on the thiouracil ring have been shown to profoundly affect the biological activity of this class of compounds.

C-4 Position: The oxygen atom at the C-4 position is a key site for interaction. In studies of derivatives aimed at antithyroid activity, the binding site within the target enzyme, lactoperoxidase, features hydrophobic side chains directed towards this C-4 oxygen. nih.gov Replacing the C-4 carbonyl group with other moieties, such as a chlorine atom or a p-acetyl aniline group, has been shown to enhance antithyroid activity, likely by establishing more favorable interactions within this hydrophobic channel. mdpi.com

C-5 Position: The C-5 position is a common site for modification to introduce diverse biological activities.

Anticancer and Antioxidant Activity: The introduction of a sulfonamide group at the C-5 position has yielded compounds with potent anticancer and antioxidant properties. nih.govmdpi.com The nature of the substituent on the sulfonamide is critical; for instance, a 2,3-dichlorophenyl group conferred the most potent anticancer activity in one study. nih.gov For antioxidant activity, attaching phenyl rings with electron-donating groups (e.g., -CH₃, -OCH₃) to the C-5 substituent enhances radical scavenging capabilities. mdpi.com

Antithyroid Activity: The polarity of the C-5 substituent appears to influence antithyroid activity. A polar 5-carboxyl substituent was found to be a weaker inhibitor of deiodinase (a key enzyme in thyroid hormone activation) compared to non-polar groups like methyl. nih.govbioscientifica.com In fact, 5-methyl-2-thiouracil was a more potent deiodinase inhibitor than the classic drug 6-propyl-2-thiouracil (PTU). nih.govbioscientifica.com

C-6 Position: As the point of attachment for the propanoic acid chain, this position is critical. Studies on other C-6 substituents reveal important trends. Replacing the n-propyl group of PTU with a bulkier aromatic group, such as in 6-benzyl-2-thiouracil, leads to a more potent inhibitor of type 1 deiodinase (D1). nih.govbioscientifica.com This indicates that the D1 binding site can accommodate large, hydrophobic substituents at the C-6 position, and such groups may enhance binding affinity. nih.gov

N-1 and N-3 Positions: The nitrogen atoms in the ring are also potential sites for modification, although this is less commonly explored for antithyroid activity. Alkylation at these positions would alter the hydrogen-bonding capabilities of the thioamide group, which is considered essential for the primary mechanism of action of antithyroid thiouracils.

Role of the Thioxo Group in Biological Function and Binding

The thioxo group (C=S) at the C-2 position is a hallmark of this class of compounds and is indispensable for many of their biological activities, particularly their antithyroid effects. bioscientifica.com This group is part of the thioamide moiety (-NH-C(S)-NH-), which is crucial for the inhibition of thyroid peroxidase (TPO) and deiodinases. researchgate.net

The proposed mechanism involves the formation of a stable complex between the sulfur atom and the selenium-containing active site of deiodinases (e.g., an enzyme-Se-S-drug complex), which blocks the enzyme's function. nih.gov Furthermore, the thioxo group, in tautomeric equilibrium with a thiol (-SH) form, activates the pyrimidine (B1678525) ring, facilitating electrophilic substitution reactions at the C-5 position. mdpi.com The thioamide group can also contribute to antioxidant activity by acting as a hydrogen donor to stabilize free radicals. mdpi.com

Comparison with Other Thiouracil Derivatives (e.g., 6-Propyl-2-thiouracil, 6-Methyl-2-thiouracil)

6-Propyl-2-thiouracil (PTU) and 6-methyl-2-thiouracil are well-characterized derivatives that serve as important benchmarks. researchgate.net Both are known for their antithyroid properties, acting as inhibitors of TPO. researchgate.netnih.gov PTU is also a known inhibitor of D1, which gives it a dual mechanism of action. researchgate.net

Compared to these simple alkyl derivatives, this compound possesses a distinctly different physicochemical profile due to its carboxylic acid group. This group imparts significantly higher polarity and water solubility but may reduce its ability to cross biological membranes. While the alkyl chains of PTU and 6-methyl-2-thiouracil engage in hydrophobic interactions within the enzyme binding pocket, the propanoic acid moiety would seek polar or charged interactions, suggesting it might bind differently or to different targets. nih.gov

| Compound | Structure | Key Features | Known Biological Activity |

| This compound | C₇H₈N₂O₃S | Contains a polar carboxylic acid side chain. | Not well-documented; potential for modified pharmacokinetics and target interactions. |

| 6-Propyl-2-thiouracil (PTU) | C₇H₁₀N₂OS | Contains a non-polar n-propyl side chain. | Antithyroid agent; inhibits thyroid peroxidase and type 1 deiodinase. researchgate.netnih.gov |

| 6-Methyl-2-thiouracil | C₅H₆N₂OS | Contains a small, non-polar methyl side chain. | Antithyroid agent; similar activity profile to PTU in some assays. researchgate.net |

Design Principles for Enhanced Selectivity and Potency

Based on SAR studies of the 2-thiouracil scaffold, several design principles have emerged for developing analogs with improved potency and selectivity for various targets:

Modulate Hydrophobicity: For antithyroid activity targeting lactoperoxidase or deiodinases, which have hydrophobic binding channels, introducing non-polar, bulky substituents at the C-6 position (e.g., benzyl) or non-polar groups at C-5 (e.g., methyl) is a promising strategy. mdpi.comnih.gov Conversely, for other targets, increasing polarity via groups like the C-6 propanoic acid may be beneficial.

Target-Specific Electronics: The electronic properties of substituents should be tailored to the specific biological target. For antioxidant activity, electron-donating groups are preferred to enhance radical scavenging. mdpi.com For certain anticancer activities, specific electron-withdrawing groups on C-5 substituents have proven most effective. nih.gov

Structure-Based Design: Knowledge of the target's binding site can guide modifications. For example, designing C-4 substituents to interact with specific hydrophobic residues in the lactoperoxidase active site led to more potent antithyroid compounds. mdpi.com

Preserve the Thioamide Core: For activities dependent on the inhibition of selenoenzymes or peroxidases, the C-2 thioxo group is generally considered essential and should be retained. nih.gov

By applying these principles, medicinal chemists can rationally design novel derivatives of this compound to optimize their biological profiles for a desired therapeutic effect.

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating and quantifying "2-Thiouracil-6-propanoic acid" from complex mixtures. The choice of method depends on the specific analytical goal, such as purity assessment, reaction monitoring, or the analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of "this compound" due to its high resolution, sensitivity, and speed. biomedpharmajournal.org Reversed-phase HPLC (RP-HPLC) is the most common mode employed for thiouracil derivatives. In this technique, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). biomedpharmajournal.orgresearchgate.net

The presence of the carboxylic acid, thiourea (B124793), and pyrimidine (B1678525) moieties in "this compound" dictates its retention behavior. The pH of the mobile phase is a critical parameter, as it influences the ionization state of the molecule and thus its interaction with the stationary phase. biomedpharmajournal.org UV detection is commonly used for quantification, with the wavelength set at the absorbance maximum of the thiouracil chromophore, which is typically in the range of 270-280 nm. biomedpharmajournal.orgresearchgate.net

For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a standard. This allows for the accurate determination of the compound in a sample. biomedpharmajournal.org The method's linearity, accuracy, and precision are validated to ensure reliable results. biomedpharmajournal.orgresearchgate.net

Table 1: Exemplar HPLC Parameters for Thiouracil Derivative Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and acetonitrile/methanol |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~275 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, "this compound" is a relatively polar and non-volatile molecule, making its direct analysis by GC challenging. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. jfda-online.comcolostate.edu

Common derivatization strategies for compounds with active hydrogens (such as those in the carboxylic acid, amine, and thiol groups) include silylation, acylation, or alkylation. gcms.cz For "this compound," a two-step derivatization might be employed. The carboxylic acid can be esterified (e.g., with methanol to form the methyl ester), and the N-H and S-H protons can be replaced with a silyl (B83357) group (e.g., using BSTFA to form trimethylsilyl (B98337) derivatives). sigmaaldrich.com

Once derivatized, the compound can be separated on a GC column, typically a fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions involving "this compound" and for preliminary screening of its presence in samples. researchgate.netnih.gov

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, such as silica gel or alumina. The plate is then placed in a developing chamber with a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. researchgate.net

For "this compound," a polar stationary phase like silica gel is appropriate, with a mobile phase consisting of a mixture of organic solvents of varying polarity (e.g., ethyl acetate/hexane or chloroform/methanol). The spots can be visualized under UV light (due to the UV-absorbing thiouracil ring) or by staining with a suitable reagent. A common visualization agent for thiouracil compounds is the iodine-azide reaction, where the sulfur atom catalyzes the reaction, resulting in a white spot on a brown background. researchgate.netresearchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like "this compound". researchgate.net Separation in CE is based on the differential migration of analytes in an electric field applied across a narrow-bore capillary filled with an electrolyte solution. nih.gov

The charge-to-size ratio of the analyte is the primary factor determining its migration velocity. The carboxylic acid group of "this compound" can be deprotonated at appropriate pH values, imparting a negative charge to the molecule and enabling its separation. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed. mdpi.com

CE offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. mdpi.com It can be used for purity analysis and the determination of the compound in various matrices. Detection is typically performed using UV-Vis spectroscopy. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and are used for the identification and structural elucidation of "this compound."

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of "this compound." It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and the elemental composition of the compound. nih.gov

When coupled with a separation technique like HPLC (LC-MS), it allows for the analysis of complex mixtures. cabidigitallibrary.org Soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate intact molecular ions ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). nih.gov

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. uab.edu The fragmentation pattern is characteristic of the molecule's structure. For "this compound," characteristic fragmentation pathways would likely involve the loss of the propanoic acid side chain, decarboxylation, and cleavage of the thiouracil ring. sapub.org High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to deduce the elemental formula with high confidence. nih.gov

Table 2: Predicted MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M+H]⁺ | Ion corresponding to the loss of water | H₂O |

| [M+H]⁺ | Ion corresponding to the loss of the carboxyl group | CO₂ |

| [M+H]⁺ | Ion corresponding to the loss of the propanoic acid side chain | C₃H₄O₂ |

| [M-H]⁻ | Ion corresponding to decarboxylation | CO₂ |

Nuclear Magnetic Resonance (NMR: ¹H, ¹³C, 2D) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the propanoic acid chain, the vinyl proton on the thiouracil ring, and the exchangeable protons of the N-H and O-H groups. The propanoic acid side chain (–CH₂–CH₂–COOH) would typically present as two triplets. The methylene (B1212753) group adjacent to the thiouracil ring is expected to be deshielded, appearing at a downfield chemical shift compared to the methylene group adjacent to the carboxyl group. The vinyl proton on the pyrimidine ring will appear as a singlet. The N-H protons of the thiouracil ring and the O-H proton of the carboxylic acid are typically broad and their chemical shifts can be concentration and solvent-dependent. Adding D₂O to the sample will cause the N-H and O-H signals to disappear, a useful technique for their definitive assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, separate resonances are expected for the carbonyl and thiocarbonyl (C=S) carbons, the olefinic carbons of the ring, and the carbons of the propanoic acid side chain, including the carboxyl carbon. The C=S carbon is typically found significantly downfield.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between the protons of the adjacent methylene groups in the propanoic acid chain, confirming their coupling. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

Expected NMR Chemical Shifts for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Ring CH (C5-H) | ~5.8 - 6.0 | Singlet (s) |

| ¹H | -CH₂- (alpha to ring) | ~2.8 - 3.1 | Triplet (t) |

| ¹H | -CH₂- (beta to ring) | ~2.5 - 2.8 | Triplet (t) |

| ¹H | N1-H & N3-H | ~11.0 - 12.5 | Broad Singlet (br s) |

| ¹H | COOH | ~10.0 - 12.0 | Broad Singlet (br s) |

| ¹³C | C=S (C2) | ~175 - 180 | - |

| ¹³C | C=O (C4) | ~160 - 165 | - |

| ¹³C | COOH | ~170 - 175 | - |

| ¹³C | Ring C6 | ~150 - 155 | - |

| ¹³C | Ring C5 | ~105 - 110 | - |

| ¹³C | -CH₂- (alpha to ring) | ~30 - 35 | - |

| ¹³C | -CH₂- (beta to ring) | ~25 - 30 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the various functional groups:

O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

N-H Stretch: Moderate to strong absorption bands from the N-H groups of the thiouracil ring are expected around 3100-3300 cm⁻¹. These may be partially obscured by the broad O-H band.

C-H Stretch: Absorptions for the sp² C-H of the ring and sp³ C-H of the propanoic acid chain will appear just below and above 3000 cm⁻¹, respectively.

C=O Stretch: A strong, sharp absorption band for the carboxylic acid carbonyl group is expected around 1700-1725 cm⁻¹. A second carbonyl (amide) stretch from the C4-oxo group of the ring would appear around 1650-1680 cm⁻¹.

C=S Stretch: The thiocarbonyl or "thione" group gives rise to a characteristic absorption, typically in the 1100-1250 cm⁻¹ region, though its intensity can be variable.

Characteristic IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 3100 - 3300 | N-H (Amide) | Stretching | Medium - Strong |

| 2500 - 3300 | O-H (Carboxylic Acid) | Stretching | Strong, Very Broad |

| ~3050 | C-H (sp², ring) | Stretching | Medium |

| 2850 - 2960 | C-H (sp³, alkyl chain) | Stretching | Medium |

| 1700 - 1725 | C=O (Carboxylic Acid) | Stretching | Strong |

| 1650 - 1680 | C=O (Amide, ring C4) | Stretching | Strong |

| 1100 - 1250 | C=S (Thione, ring C2) | Stretching | Medium - Strong |

UV-Visible Spectroscopy for Concentration Determination and Electronic Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. This technique is particularly useful for quantifying compounds containing chromophores (light-absorbing groups) and for studying their electronic properties.

The 2-thiouracil (B1096) ring system is the primary chromophore in this compound. The propanoic acid side chain does not absorb significantly in this region. The UV spectrum of 2-thiouracil derivatives is known to be sensitive to pH. oup.com In acidic and near-neutral solutions, the molecule exists predominantly in the diketo (or more accurately, keto-thione) form. As the pH increases, deprotonation can occur at the nitrogen and enol/thiol positions, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity. oup.com This pH-dependent spectral behavior can be used to determine the pKa values of the molecule.

For quantitative analysis, a wavelength of maximum absorbance is selected, and a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to Beer's Law, absorbance is directly proportional to concentration, allowing for the accurate determination of the compound's concentration in unknown samples.

Immunoassays for Detection and Quantification (e.g., Radioimmunoassay)

Immunoassays are highly sensitive and specific bioanalytical methods that utilize the binding reaction between an antibody and its target antigen. For small molecules like this compound, which are not immunogenic on their own (they are considered haptens), an immunoassay can be developed by first conjugating the molecule to a larger carrier protein, such as bovine serum albumin (BSA). oup.com The carboxylic acid group of the propanoic acid side chain is an ideal "handle" for this conjugation process.

This protein-hapten conjugate is then used to immunize an animal (e.g., a rabbit) to generate specific polyclonal or monoclonal antibodies against the this compound moiety. oup.com

Radioimmunoassay (RIA): A particularly sensitive type of immunoassay is the RIA. A classic competitive RIA for this compound would involve:

Reagents: Specific antibodies, a radiolabeled version of the target molecule (the tracer, e.g., labeled with ³⁵S or ¹²⁵I), and the unlabeled sample to be measured. oup.comoup.com

Principle: A known amount of antibody and radiolabeled tracer are mixed with the sample. The unlabeled molecule from the sample competes with the radiolabeled tracer for the limited number of binding sites on the antibody.

Measurement: After an incubation period, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the antibody-bound fraction is measured.

Quantification: A high concentration of the target molecule in the sample will result in less of the radiolabeled tracer binding to the antibody, leading to a lower radioactive signal. A standard curve is generated using known concentrations of the unlabeled molecule, from which the concentration in the unknown sample can be determined.

A radioimmunoassay was successfully developed for the related compound 6-propyl-2-thiouracil (PTU) by first synthesizing 2-thiouracil-6-propionic acid (the subject of this article) and conjugating it to a carrier protein to produce the necessary antibodies. oup.com This demonstrates the direct applicability of this compound in developing sensitive detection methods for thiouracil-class drugs. The assay was able to detect as little as 2.5 ng of PTU. oup.comoup.com

Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides exact bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

For this compound, a single-crystal X-ray diffraction study would reveal several key structural features. The 2-thiouracil molecule itself is known to be essentially planar and exists in the lactam-thione form. rruff.info The crystal structure would be heavily influenced by a network of intermolecular hydrogen bonds. Based on the structures of 2-thiouracil and pyrimidine carboxylic acids, several hydrogen bonding motifs are expected: rruff.infonih.govresearchgate.net

Carboxylic Acid Dimers: The propanoic acid moieties of two adjacent molecules may form classic centrosymmetric dimers through strong O-H···O hydrogen bonds.

Thiouracil Pairing: The N-H groups of the thiouracil ring can act as hydrogen bond donors, while the carbonyl oxygen (C4=O) and the thione sulfur (C2=S) can act as acceptors. This can lead to the formation of infinite ribbons or sheets in the crystal lattice. rruff.info

Cross-linking Interactions: The carboxylic acid group can also form hydrogen bonds with the thiouracil ring of a neighboring molecule (e.g., O-H···S, O-H···O=C, or O-H···N), creating a complex and stable three-dimensional network. nih.govresearchgate.net

The analysis of the crystal structure of 2-thiouracil shows intermolecular hydrogen bonding involving both the sulfur and oxygen atoms, leading to the formation of infinite ribbons. rruff.info The addition of the propanoic acid group would introduce further strong hydrogen bonding interactions, likely resulting in a densely packed and stable crystalline solid.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is a cornerstone for the comprehensive study of 2-Thiouracil-6-propanoic acid. While specific pathways for this exact molecule are not widely published, future research can draw upon established methodologies for creating 6-substituted 2-thiouracil (B1096) analogs.

Key areas for exploration include:

Classical Condensation Reactions: A foundational approach involves the condensation of thiourea (B124793) with a suitable β-keto ester. For this compound, this would necessitate a derivative of 3-oxo-hexanedioic acid. Research into optimizing reaction conditions, catalysts, and purification methods for this specific substrate would be a critical first step.

Side-Chain Elaboration: An alternative strategy is the modification of a pre-existing and more readily available 2-thiouracil core, such as 6-methyl-2-thiouracil. This would involve developing a multi-step sequence to convert the methyl group into a propanoic acid side chain, potentially through halogenation followed by chain extension and hydrolysis reactions.

Modern Cyclization Techniques: Recent advances in organic synthesis have introduced novel methods for constructing heterocyclic rings. An acid-mediated cyclization approach, which has been successfully used for other N-substituted 2-thiouracil rings, could offer a more efficient and milder alternative to traditional base-catalyzed methods. nih.gov Investigating this pathway could lead to higher yields and fewer byproducts.

| Synthetic Strategy | Key Reactants | Potential Advantages | Research Focus |

|---|---|---|---|

| β-Keto Ester Condensation | Thiourea, 3-Oxo-hexanedioic acid derivative | Direct, one-pot synthesis of the core structure | Synthesis and stability of the keto-acid reactant; optimization of cyclization conditions. |

| Side-Chain Elaboration | 6-methyl-2-thiouracil | Utilizes a common starting material | Development of a high-yield, multi-step functional group transformation sequence. |

| Acid-Mediated Cyclization | Isothiocyanate intermediate, 4-aminobenzoate (B8803810) analog | Milder reaction conditions, potentially higher yields | Synthesis of the acyclic precursor and optimization of the acid-catalyzed ring closure. nih.gov |

Advanced Computational Modeling and In Silico Screening